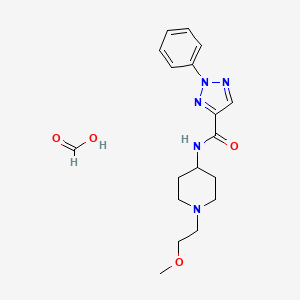
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate (CAS Number: 1421530-03-1) is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N5O4, with a molecular weight of 375.4 g/mol. Its structure includes a piperidine ring, a phenyl group, and a triazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1421530-03-1 |
| Molecular Formula | C18H25N5O4 |
| Molecular Weight | 375.4 g/mol |
| Purity | ≥95% |
Mechanisms of Biological Activity
Research indicates that compounds containing triazole rings exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit various enzymes involved in cancer progression.
- DNA Interaction : Triazole compounds can stabilize G-quadruplex structures in DNA, potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Anti-Cancer Activity
Studies on related triazole compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, nucleoside triazole analogs have shown IC₅₀ values as low as 50 µM against tumor cells . The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may be effective in treating certain cancers.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Cytotoxicity Studies : A series of synthetic 1,2,3-triazole ligands were evaluated for their cytotoxic effects on tumor cells. Compounds similar to the target compound demonstrated significant anti-proliferative effects and induced apoptosis through DNA fragmentation .
- G-Quadruplex Stabilization : Research highlights that certain triazole derivatives can stabilize G-quadruplex DNA structures, enhancing their potential as therapeutic agents targeting cancer cell DNA .
- In Vivo Studies : In preclinical models involving tumor-induced mice, triazole ligands showed reduced tumor sizes and lower telomerase expression levels post-treatment . This indicates a promising avenue for future research into this compound as an anticancer agent.
属性
IUPAC Name |
formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.CH2O2/c1-24-12-11-21-9-7-14(8-10-21)19-17(23)16-13-18-22(20-16)15-5-3-2-4-6-15;2-1-3/h2-6,13-14H,7-12H2,1H3,(H,19,23);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWWKNHSZHYIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














